molecular formula C16H13N3O4 B14733738 (Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile CAS No. 5415-51-0

(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile

Cat. No.: B14733738
CAS No.: 5415-51-0
M. Wt: 311.29 g/mol
InChI Key: NPNGKQVZNIPDKT-YRNVUSSQSA-N
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Description

(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile: is a complex organic compound characterized by its unique structural features. This compound contains a nitrophenyl group, a pyridinyl group, and a prop-2-enenitrile moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 4,5-dimethoxy-2-nitrobenzaldehyde and 2-pyridinecarboxaldehyde. The key steps in the synthesis may involve:

    Condensation Reaction: The aldehyde groups of 4,5-dimethoxy-2-nitrobenzaldehyde and 2-pyridinecarboxaldehyde undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Enamine: The intermediate formed from the condensation reaction is then treated with a suitable amine to form the enamine.

    Cyclization: The enamine undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted nitrophenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its nitrophenyl group can be modified to attach fluorescent tags, making it useful in imaging studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile
  • (Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-3-ylprop-2-enenitrile
  • (Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-4-ylprop-2-enenitrile

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which allows for distinct chemical reactivity and biological activity. The position of the nitrophenyl and pyridinyl groups can significantly influence the compound’s properties, making it a valuable compound for various applications.

Properties

CAS No.

5415-51-0

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile

InChI

InChI=1S/C16H13N3O4/c1-22-15-8-13(14(19(20)21)9-16(15)23-2)11(10-17)7-12-5-3-4-6-18-12/h3-9H,1-2H3/b11-7+

InChI Key

NPNGKQVZNIPDKT-YRNVUSSQSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C(=C/C2=CC=CC=N2)/C#N)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(=CC2=CC=CC=N2)C#N)[N+](=O)[O-])OC

Origin of Product

United States

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